Cas no 1432060-53-1 (methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate)

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate is a brominated cyclobutane derivative featuring both a carboxylate ester and a ketone functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex cyclic frameworks. The presence of the 3-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further structural diversification. The cyclobutane ring with a ketone group offers reactivity for nucleophilic additions or reductions, while the ester functionality allows for hydrolysis or transesterification. Its well-defined structure makes it valuable for pharmaceutical and materials science research, where precise functionalization is critical.
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate structure
1432060-53-1 structure
商品名:methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
CAS番号:1432060-53-1
MF:C12H11BrO3
メガワット:283.117943048477
CID:6366072
PubChem ID:129899746

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
    • Cyclobutanecarboxylic acid, 1-(3-bromophenyl)-3-oxo-, methyl ester
    • EN300-1450264
    • 1432060-53-1
    • BrC=1C=C(C=CC=1)C1(CC(C1)=O)C(=O)OC
    • SCHEMBL19280423
    • AKOS032953287
    • インチ: 1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
    • InChIKey: LHRPQQMNXOIYNC-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC(Br)=C2)(C(OC)=O)CC(=O)C1

計算された属性

  • せいみつぶんしりょう: 281.98916g/mol
  • どういたいしつりょう: 281.98916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 1.539±0.06 g/cm3(Predicted)
  • ふってん: 368.6±42.0 °C(Predicted)

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1450264-1.0g
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95%
1g
$1057.0 2023-06-06
Enamine
EN300-1450264-10.0g
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95%
10g
$4545.0 2023-06-06
Aaron
AR028HPX-5g
methyl1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95%
5g
$4240.00 2023-12-16
Enamine
EN300-1450264-0.1g
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95%
0.1g
$366.0 2023-06-06
Aaron
AR028HPX-1g
methyl1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95%
1g
$1479.00 2025-02-16
Enamine
EN300-1450264-1000mg
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95.0%
1000mg
$1057.0 2023-09-29
Enamine
EN300-1450264-2500mg
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95.0%
2500mg
$2071.0 2023-09-29
Enamine
EN300-1450264-50mg
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95.0%
50mg
$245.0 2023-09-29
Enamine
EN300-1450264-0.05g
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95%
0.05g
$245.0 2023-06-06
Enamine
EN300-1450264-500mg
methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
1432060-53-1 95.0%
500mg
$824.0 2023-09-29

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate 関連文献

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylateに関する追加情報

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 1432060-53-1): A Comprehensive Overview

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 1432060-53-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising scaffold for the development of novel therapeutic agents. Its molecular structure, featuring a cyclobutane ring substituted with a bromophenyl group and an ester moiety, makes it an intriguing candidate for further exploration in drug discovery.

The cyclobutane core of Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate contributes to its distinct physicochemical properties, which are crucial for its potential applications in medicinal chemistry. The presence of the 3-bromophenyl group introduces a region of electronic and steric tunability, allowing for diverse modifications and functionalizations. These attributes make the compound a valuable building block for synthesizing more complex molecules with tailored biological activities.

In recent years, there has been a growing interest in cycloalkane derivatives as pharmacophores due to their ability to enhance binding affinity and selectivity in biological targets. The oxocyclobutane moiety in Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate is particularly noteworthy, as it has been shown to improve metabolic stability and oral bioavailability in drug candidates. This feature is essential for developing drugs that can effectively reach their target sites within the body.

The bromine substituent on the phenyl ring offers another layer of modularity, enabling chemists to introduce various functional groups through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of biaryl compounds, which are prevalent in many FDA-approved drugs. By leveraging these transformations, researchers can generate a library of derivatives with diverse pharmacological profiles.

Recent studies have highlighted the potential of Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate as a precursor for developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The structural motif of this compound has been found to mimic natural substrates or inhibitors, thereby facilitating the design of potent kinase modulators.

The ester group in Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate can be further functionalized to introduce additional pharmacological properties. For instance, hydrolysis of the ester can yield a carboxylic acid derivative, which may exhibit different biological activities compared to the parent compound. This versatility underscores the compound's utility as a synthetic intermediate in drug development.

In addition to its applications in oncology, Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate has shown promise in the development of anti-inflammatory agents. Inflammatory processes are mediated by complex signaling networks involving various kinases and other enzymes. By targeting these pathways with tailored compounds derived from this scaffold, researchers aim to develop treatments that offer improved efficacy and reduced side effects.

The synthesis of Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 3-bromobenzoyl chloride and cyclobutanone derivatives. These intermediates are then coupled using established methods like nucleophilic substitution or condensation reactions to form the desired product.

The purity and yield of Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate are critical factors that influence its suitability for further applications. Advanced purification techniques such as column chromatography or recrystallization are employed to ensure high-quality material. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the structural integrity and chemical purity of the compound.

The growing body of research on Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate underscores its significance as a versatile building block in pharmaceutical chemistry. As drug discovery continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics. Their unique structural features and synthetic accessibility make them indispensable tools for medicinal chemists seeking innovative solutions to complex biological challenges.

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